molecular formula C20H26N2O6 B11090801 4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one

4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11090801
M. Wt: 390.4 g/mol
InChI Key: BTKMPKQPYYSYJD-UHFFFAOYSA-N
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Description

4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction.

    Incorporation of the Morpholinoethyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions might target the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-5-phenyl-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-piperidinoethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of both the dimethoxyphenyl and morpholinoethyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H26N2O6

Molecular Weight

390.4 g/mol

IUPAC Name

3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H26N2O6/c1-13(23)17-18(14-4-5-15(26-2)16(12-14)27-3)22(20(25)19(17)24)7-6-21-8-10-28-11-9-21/h4-5,12,18,24H,6-11H2,1-3H3

InChI Key

BTKMPKQPYYSYJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)CCN3CCOCC3)O

Origin of Product

United States

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